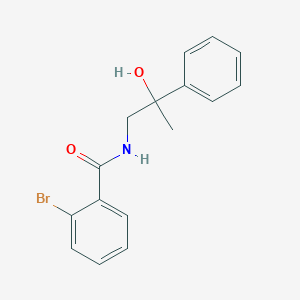

2-bromo-N-(2-hydroxy-2-phenylpropyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzamides are a class of compounds containing a benzene ring and an amide group. They are used in a variety of applications, including as intermediates in the synthesis of other organic compounds .

Synthesis Analysis

Benzamides can be synthesized through the reaction of benzoic acids and amines under certain conditions . This process is known as the condensation of carboxylic acids and amines .Molecular Structure Analysis

The molecular structure of benzamides consists of a benzene ring attached to an amide group . The exact structure of “2-bromo-N-(2-hydroxy-2-phenylpropyl)benzamide” would include these groups, along with a bromine atom and a 2-hydroxy-2-phenylpropyl group .Chemical Reactions Analysis

Benzamides can undergo a variety of reactions, including nucleophilic substitution and free radical reactions . The exact reactions that “this compound” would undergo depend on the specific conditions and reagents used.Physical and Chemical Properties Analysis

The physical and chemical properties of benzamides depend on their exact structure. For example, the presence of a bromine atom in “this compound” would likely make it more reactive than benzamide without a bromine atom .Scientific Research Applications

Molecular Structure and Interactions

2-Bromo-N-(2-hydroxy-2-phenylpropyl)benzamide and related compounds have been synthesized and characterized, revealing insights into their molecular structures and intermolecular interactions. Such compounds have been analyzed using X-ray structure characterization, Hirshfeld surface analysis, and Density Functional Theory (DFT) calculations. These studies highlight the significance of hydrogen bonds and π-interactions in stabilizing the molecular assemblies of these compounds (Saeed et al., 2020).

Antifungal Activity

Research has been conducted on novel derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide, exploring their antifungal properties. These derivatives have demonstrated effectiveness against phyto-pathogenic fungi and yeasts, with specific focus on Fusarium oxysporum and Sclerotinia sclerotiorum. The antifungal activity was assessed using disc diffusion method, indicating potential applications in controlling fungal infections (Ienascu et al., 2018).

Antimicrobial Effects

Further research on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives has explored their antimicrobial activities. Testing against bacterial and fungal strains revealed that some derivatives exhibit considerable antimicrobial properties. This suggests potential applications in developing new antimicrobial agents, particularly in dental healthcare settings (Ienascu et al., 2019).

Application in Polymer Synthesis

The application of related bromo-benzamide compounds in the synthesis of polymers has been demonstrated. For instance, compounds like 6-bromo-1-(4-hydroxy-4'-biphenylyl)-2-(4-hydroxyphenyl)hexane have been synthesized and used in the creation of thermotropic dendrimers, indicating their role in advanced materials science (Percec et al., 1994).

Synthesis of Novel Compounds

Research into the synthesis of novel compounds using bromo-benzamide derivatives as building blocks has been conducted. This includes the development of 5H-oxazol-4-ones, indicating the versatility of these compounds in organic synthesis and their potential applications in producing a variety of chemical structures (Trost et al., 2004).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

2-bromo-N-(2-hydroxy-2-phenylpropyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO2/c1-16(20,12-7-3-2-4-8-12)11-18-15(19)13-9-5-6-10-14(13)17/h2-10,20H,11H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYTCINUTSHWEST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC=CC=C1Br)(C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-{(E)-[2-(4-chlorophenoxy)phenyl]methylidene}-4-[(3,4-dichlorobenzyl)oxy]benzenecarbohydrazide](/img/structure/B2666773.png)

![4-{[1-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]methyl}-N-(2-furylmethyl)benzamide](/img/no-structure.png)

![8-Cyclopropyl-8-aza-bicyclo[3.2.1]octan-3-one oxime](/img/structure/B2666779.png)

methylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B2666780.png)

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B2666781.png)

![(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2666784.png)

![methyl 3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2666785.png)

![(Z)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2666793.png)

![(1S,5R)-Bicyclo[3.1.0]hexane-3-thiol](/img/structure/B2666794.png)